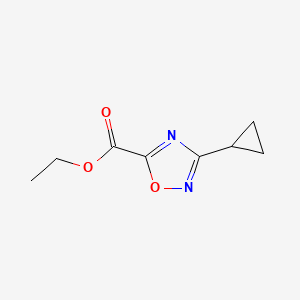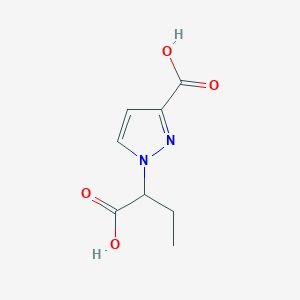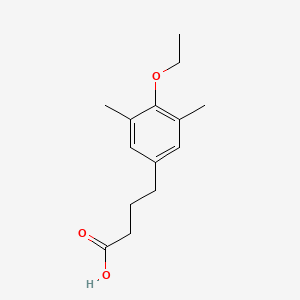
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been explored in the literature. For instance, the synthesis of a compound with a similar structure, 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid, has been reported. This compound was synthesized to investigate its behavior in the NBP assay procedure, which is used to assess the alkylation potential of compounds. The study found that this compound alkylates NBP in a manner similar to chlorambucil, indicating that the assay results for chlorambucil and similar aryl nitrogen mustards should be interpreted with caution .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been determined using X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group with specific angles and distances between atoms. The molecules were found to be strongly linked in dimers by hydrogen bonds, forming specific ring structures. The pyrrolic ring was slightly distorted and made distinct angles with planes containing other functional groups. This study also included computational calculations such as density functional theory, semi-empirical,
科学的研究の応用
Synthesis and Chemical Characterization
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid and its derivatives are primarily investigated for their synthesis and chemical characterization within the realm of organic chemistry. The process involves various chemical reactions, including base-catalyzed cyclocondensation and esterification, to synthesize complex compounds with potential applications in drug development and materials science. For example, compounds synthesized through such methods have been characterized using IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single-crystal X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure (Nagarajaiah & Begum, 2015).
Photovoltaic Applications
In the field of renewable energy, particularly in the development of polymer solar cells, derivatives similar to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid, such as fullerene derivatives, have been applied successfully as acceptor and cathode interfacial materials. These materials have demonstrated the ability to enhance power conversion efficiency through improved electron mobility, indicating their potential application in nano-structured organic solar cells (Lv et al., 2014).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the focus has been on the synthesis of compounds that can act as intermediates for drug development, including inhibitors for various enzymes and receptors. For instance, research into the synthesis of specific ethyl esters as intermediates for angiotensin-converting enzyme inhibitors highlights the pharmaceutical relevance of these compounds (Li Li, 2003).
Anti-Inflammatory Applications
Compounds with structures related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid have been investigated for their anti-inflammatory activities. For example, specific derivatives have been identified as potent and selective inhibitors of interleukin-converting enzyme/caspase-1, suggesting their use in the treatment of inflammatory diseases (Wannamaker et al., 2007).
Material Science and Supramolecular Chemistry
In material science, the emphasis is on the design and synthesis of supramolecular assemblies, where derivatives of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid play a crucial role in the formation of complex structures through hydrogen bonding interactions. Such research provides insights into the development of novel materials with specific functionalities (Pedireddi & Seethalekshmi, 2004).
特性
IUPAC Name |
4-(4-ethoxy-3,5-dimethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-17-14-10(2)8-12(9-11(14)3)6-5-7-13(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYSNLJPZUWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
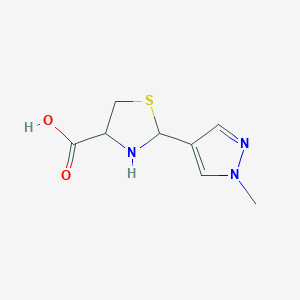
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)
![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
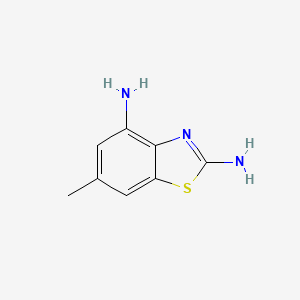
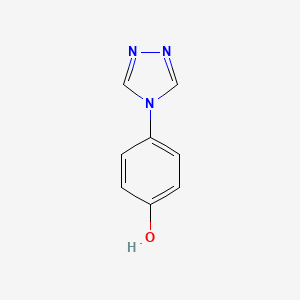
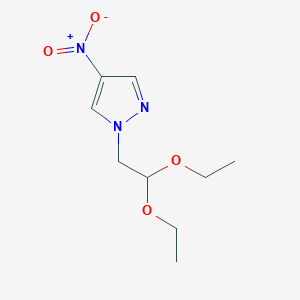
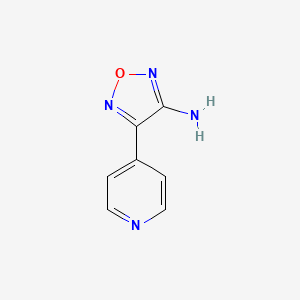
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
